1-[(Benzyloxy)carbonyl]-5-oxoproline
Description
1-[(Benzyloxy)carbonyl]-5-oxoproline (CAS: 32159-21-0), also known as N-Cbz-L-pyroglutamic acid, is a protected derivative of pyroglutamic acid. Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol and a density of 1.408 g/cm³ . The compound features a benzyloxycarbonyl (Cbz) group attached to the nitrogen of the 5-oxoproline (pyroglutamic acid) core, a five-membered lactam ring. This structure makes it a key intermediate in peptide synthesis, where the Cbz group acts as a protective moiety for amines during solid-phase synthesis .
Properties
IUPAC Name |
5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFUGXCSGOKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954031 | |
| Record name | 1-[(Benzyloxy)carbonyl]-5-oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80953-62-4, 32159-21-0 | |
| Record name | 1-(Phenylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80953-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(alpha)-Carbobenzoxypyroglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032159210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080953624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000766198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Benzyloxy)carbonyl]-5-oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(Benzyloxy)carbonyl]-5-oxoproline, a derivative of 5-oxoproline, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzyloxycarbonyl group attached to the 5-oxoproline backbone. This structural modification may influence its solubility, stability, and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its effects on various biochemical pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways. For instance, 5-oxoproline has been implicated in the modulation of glutathione metabolism, potentially affecting oxidative stress responses in cells .
- Transport Mechanisms : Research indicates that 5-oxoproline is transported via specific monocarboxylate transporters (e.g., SLC16A1). Understanding this transport mechanism is crucial for elucidating how this compound exerts its effects at the cellular level .
Biological Activities
Case Study 1: Acetaminophen Overdose
A notable case involved a patient with chronic acetaminophen use who developed severe metabolic acidosis with elevated 5-oxoproline levels. The clinical management included intravenous fluids and monitoring of metabolic parameters, underscoring the importance of understanding the biological implications of 5-oxoproline accumulation in therapeutic settings .
Case Study 2: Oxidative Stress in Neurological Disorders
In vitro studies have shown that exposure to 5-oxoproline can lead to increased protein oxidation and reactive species production in neuronal tissues. This suggests a potential link between elevated levels of this compound and neurodegenerative processes .
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of related compounds, offering insights into their therapeutic potential:
Scientific Research Applications
Medicinal Chemistry
1-[(Benzyloxy)carbonyl]-5-oxoproline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs. Notably, it has been investigated for its potential role in synthesizing peptide analogs and other bioactive molecules.
Key Findings:
- Peptide Synthesis : The compound is used in the solid-phase synthesis of peptides, where its benzyloxycarbonyl (Z) group serves as a protective group for amino acids during coupling reactions .
- Drug Development : Research indicates that derivatives of 5-oxoproline can exhibit biological activity, making them candidates for drug development targeting various diseases, including metabolic disorders and cancer .
Metabolic Studies
5-Oxoproline is known to accumulate in certain metabolic disorders, particularly those related to glutathione synthesis. The study of this compound is relevant in understanding these metabolic pathways.
Case Studies:
- Oxidative Stress : Research has shown that 5-oxoproline can induce oxidative stress in cellular models, impacting antioxidant defenses. This is particularly relevant in conditions like glutathione synthetase deficiency .
- Metabolic Acidosis : Clinical cases have documented instances of metabolic acidosis associated with 5-oxoproline accumulation due to acetaminophen toxicity. The compound's role in these conditions highlights its importance in clinical toxicology .
Therapeutic Potential
The therapeutic implications of this compound are being explored, particularly concerning its ability to modulate biochemical pathways.
Therapeutic Insights:
- N-Acetylcysteine (NAC) Treatment : Recent studies suggest that NAC may be effective in treating 5-oxoproline-induced metabolic acidosis. This points to a potential therapeutic strategy involving compounds related to 5-oxoproline .
- Antioxidant Properties : Given its association with oxidative stress mechanisms, there is ongoing research into the antioxidant properties of derivatives of 5-oxoproline and their potential use in mitigating oxidative damage .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 5-Oxoproline Derivatives
A. Compound 31j and 31k ()
These (±)-trans-3-(1,3-benzodioxol-5-yl)-substituted 5-oxoproline derivatives share the 5-oxoproline core but differ in their N-substituents:
- 31j : 1-[(3,4-dimethoxyphenyl)methyl] group.
- 31k : 1-[(6-chloro-1,3-benzodioxol-5-yl)methyl] group.
| Property | 1-[(Benzyloxy)carbonyl]-5-oxoproline | Compound 31j | Compound 31k |
|---|---|---|---|
| Melting Point | Not reported | 131–132°C | 126–128°C |
| Receptor Affinity | Not studied | ETA/ETB Ki = 0.78/0.29 µM | ETA/ETB Ki = 0.78/0.29 µM |
| Key Substituents | Cbz group | Benzodioxol, dimethoxy | Benzodioxol, chloro |
The chloro-substituted 31k shows enhanced ETB receptor binding compared to 31j, suggesting halogenation improves selectivity . In contrast, the target compound lacks such substitutions, limiting its pharmacological utility but favoring its role as a synthetic intermediate.
B. (5S)-5-Benzyloxycarbonyl-2-oxo-pentylide-dimethylsulfoxonium () This compound shares the Cbz group but incorporates a tert-butoxycarbonylamino group and a dimethylsulfoxonium moiety.
Benzyl-Containing Heterocycles ()**
Compounds like 1-benzylpiperidin-4-one hydrochloride and 1-benzylpyrrolidin-3-one differ in ring size (six-membered piperidine vs. five-membered proline) and functional groups. These variations influence conformational flexibility and solubility :
- Proline derivatives (e.g., the target compound) have greater ring strain, favoring rigidity in peptide backbones .
Benzodioxol-Pyrrolidine Derivatives ()**
The compound (9E)-10-(2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one shares the benzodioxol moiety with ’s 31j/31k but replaces 5-oxoproline with a pyrrolidine ring. This substitution eliminates the lactam group, reducing hydrogen-bonding capacity and altering metabolic stability .
Key Research Findings
- Synthesis & Characterization : The target compound and its analogues are synthesized via carbamate protection (Cbz) and characterized by ¹H NMR and IR spectroscopy .
- Pharmacological Activity: While 31j/31k show nanomolar ETB receptor affinity, the target compound’s activity remains unstudied, highlighting a research gap .
- Molecular Modeling : Homology models of ET receptors (e.g., ETAR) suggest bulky substituents (e.g., chloro in 31k) improve binding by filling hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
